Menadiol Diphosphate dicalcium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

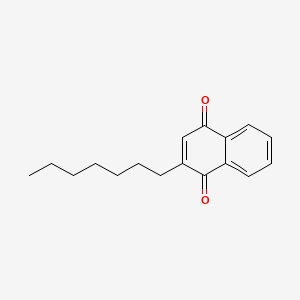

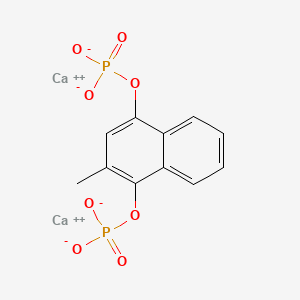

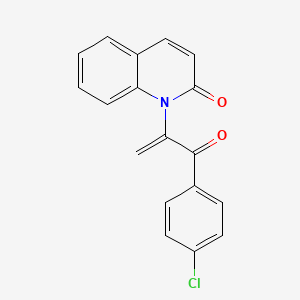

Le ménidiol diphosphate dicalcique est un composé appartenant à la classe des composés organiques appelés naphtalènes. Ces composés contiennent un groupement naphtalène, constitué de deux noyaux benzéniques fusionnés. Le ménidiol diphosphate dicalcique est un dérivé synthétique de la ménadione, également connue sous le nom de vitamine K3. Il est utilisé dans diverses applications scientifiques et industrielles en raison de ses propriétés chimiques uniques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le ménidiol diphosphate dicalcique peut être synthétisé par plusieurs méthodes. Une méthode courante consiste en l'oxydation du 2-méthyl-naphtalène ou du 2-méthylnaphthol. Une autre approche comprend la déméthylation du 2-méthyl-1,4-diméthoxynaphtalène . La synthèse et la purification du ménidiol diphosphate sont décrites dans diverses études, et il a été démontré qu'il était suffisamment stable pour l'histochimie qualitative et semi-quantitative .

Méthodes de production industrielle

La production industrielle du ménidiol diphosphate dicalcique implique généralement des processus de synthèse chimique à grande échelle. Ces processus sont conçus pour garantir un rendement et une pureté élevés du produit final. Les méthodes industrielles spécifiques peuvent varier en fonction du fabricant et de l'application prévue du composé.

Analyse Des Réactions Chimiques

Types de réactions

Le ménidiol diphosphate dicalcique subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Ces réactions sont essentielles pour ses applications dans différents domaines.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant le ménidiol diphosphate dicalcique comprennent les agents oxydants comme le permanganate de potassium et les agents réducteurs comme le borohydrure de sodium. Les conditions de réaction, telles que la température et le pH, sont soigneusement contrôlées pour obtenir les produits souhaités.

Principaux produits formés

Les principaux produits formés à partir des réactions du ménidiol diphosphate dicalcique dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent produire des quinones, tandis que les réactions de réduction peuvent produire des hydroquinones .

Applications de la recherche scientifique

Le ménidiol diphosphate dicalcique a une large gamme d'applications de recherche scientifique:

Chimie: Il est utilisé comme substrat dans diverses réactions chimiques et comme précurseur pour la synthèse d'autres composés.

Mécanisme d'action

Le mécanisme d'action du ménidiol diphosphate dicalcique implique son rôle de cofacteur dans la γ-carboxylation post-traductionnelle des résidus d'acide glutamique de certaines protéines dans l'organisme . Ce processus est essentiel pour la coagulation normale du sang et peut également jouer un rôle dans la calcification osseuse. Le ménidiol diphosphate dicalcique est converti en forme active de vitamine K2 dans le foie, où il exerce ses effets biologiques.

Applications De Recherche Scientifique

Menadiol Diphosphate dicalcium has a wide range of scientific research applications:

Chemistry: It is used as a substrate in various chemical reactions and as a precursor for synthesizing other compounds.

Mécanisme D'action

The mechanism of action of Menadiol Diphosphate dicalcium involves its role as a cofactor in the posttranslational gamma-carboxylation of glutamic acid residues of certain proteins in the body . This process is essential for the normal clotting of blood and may also play a role in bone calcification. This compound is converted into the active form of vitamin K2 in the liver, where it exerts its biological effects.

Comparaison Avec Des Composés Similaires

Le ménidiol diphosphate dicalcique est similaire à d'autres dérivés de la naphtoquinone, tels que la ménadione (vitamine K3), la phylloquinone (vitamine K1) et la ménaquinone (vitamine K2). Il est unique par sa structure chimique spécifique et ses applications dans divers domaines .

Liste des composés similaires

- Menadione (vitamine K3)

- Phylloquinone (vitamine K1)

- Menaquinone (vitamine K2)

- 2-méthyl-1,4-naphtoquinone

Le ménidiol diphosphate dicalcique se distingue par sa stabilité et sa polyvalence en recherche scientifique et en applications industrielles.

Propriétés

Numéro CAS |

1246169-39-0 |

|---|---|

Formule moléculaire |

C11H8Ca2O8P2 |

Poids moléculaire |

410.28 g/mol |

Nom IUPAC |

dicalcium;(2-methyl-4-phosphonatooxynaphthalen-1-yl) phosphate |

InChI |

InChI=1S/C11H12O8P2.2Ca/c1-7-6-10(18-20(12,13)14)8-4-2-3-5-9(8)11(7)19-21(15,16)17;;/h2-6H,1H3,(H2,12,13,14)(H2,15,16,17);;/q;2*+2/p-4 |

Clé InChI |

RERDPHFPZITDRV-UHFFFAOYSA-J |

SMILES canonique |

CC1=C(C2=CC=CC=C2C(=C1)OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Ca+2].[Ca+2] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2'-Methylenebis[4-tert-butyl-3,6-xylenol]](/img/structure/B12666848.png)

![1-methyl-4-[(E)-2-nitroprop-1-enyl]quinolin-2-one](/img/structure/B12666887.png)